2-(3-(isopropylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
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Description
2-(3-(isopropylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C20H24N2O4S2 and its molecular weight is 420.54. The purity is usually 95%.
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Biological Activity
The compound 2-(3-(isopropylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a member of the cyclohepta[b]thiophene family, which has garnered attention for its potential biological activities, particularly in the field of oncology. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its antiproliferative effects and mechanisms of action.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula: C17H22N2O2S
- Molecular Weight: 318.44 g/mol
This compound features a cyclohepta[b]thiophene core, which is known for its unique electronic properties that contribute to its biological activity.
Antiproliferative Effects
Research has demonstrated that compounds containing the cyclohepta[b]thiophene scaffold exhibit significant antiproliferative activity against various cancer cell lines. Specifically, studies have shown that derivatives similar to our compound can inhibit cell growth in non-small cell lung cancer (NSCLC) cell lines such as A549.
- Cell Viability Assays:
- The compound was tested against multiple cancer cell lines including OVACAR-4, OVACAR-5, CAKI-1, and T47D.
- It exhibited submicromolar GI50 values (the concentration required to inhibit 50% of cell growth), indicating potent antiproliferative effects.
Cell Line | GI50 (µM) | Comparison with Nocodazole (GI50 µM) |
---|---|---|
OVACAR-4 | 2.01 | 22.28 |
OVACAR-5 | 2.27 | 20.75 |
CAKI-1 | 0.69 | 1.11 |
T47D | 0.362 | 81.283 |
The mechanism underlying the antiproliferative activity of this compound appears to involve several pathways:
- Cell Cycle Arrest: Studies indicated that treatment with the compound resulted in G2/M phase arrest in A549 cells, suggesting interference with normal cell cycle progression.
- Induction of Apoptosis: The compound was shown to activate caspases (caspase 3, 8, and 9), which are critical mediators of apoptosis. This was confirmed through flow cytometric analysis revealing early apoptotic markers.
- Inhibition of Tubulin Polymerization: Similar compounds have been reported to disrupt microtubule dynamics by binding to tubulin, leading to mitotic arrest. This mechanism is crucial for the observed cytotoxicity against rapidly dividing cancer cells.
In Vivo Studies
In vivo efficacy was assessed using a CT26 murine model, where the compound demonstrated significant tumor growth inhibition compared to untreated controls. This highlights its potential as a therapeutic agent in cancer treatment.
Case Studies and Research Findings
Several studies have reported on the biological activities of cyclohepta[b]thiophene derivatives:
-
Study on Anticancer Activity:
- A study synthesized multiple derivatives and evaluated their activity against a panel of human cancer cell lines. Compound variants showed varying degrees of growth inhibition, with some achieving over 80% inhibition in specific lines.
-
Mechanistic Insights:
- Further mechanistic studies revealed that compounds targeting tubulin polymerization could serve as leads for developing new anticancer therapies.
Properties
IUPAC Name |
2-[(3-propan-2-ylsulfonylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S2/c1-12(2)28(25,26)14-8-6-7-13(11-14)19(24)22-20-17(18(21)23)15-9-4-3-5-10-16(15)27-20/h6-8,11-12H,3-5,9-10H2,1-2H3,(H2,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWURRJHNAZENO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.